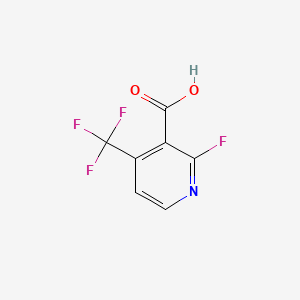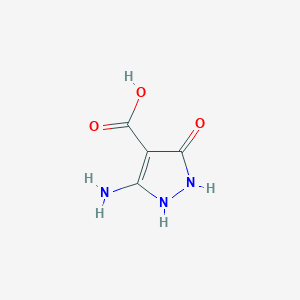![molecular formula C19H25NO B1385319 N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline CAS No. 1040682-81-2](/img/structure/B1385319.png)
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline
Descripción general
Descripción
“N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline” is a chemical compound with the molecular formula C19H25NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an aniline group (a benzene ring attached to an amine), an isopropyl group, and a methylphenoxy group . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound is stored or used.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 283.41 . Other physical and chemical properties, such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume, are not available in the sources I found .Aplicaciones Científicas De Investigación
Metabolic Pathways
- Metabolic Studies : N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline has been studied in metabolic pathways, particularly in liver microsomes. The research by Gorrod & Patterson (1980) focused on the hydroxylation of similar compounds, revealing significant insights into their metabolic processing.
Material Science
- Thermal Degradation : Investigations on the thermal degradation of compounds related to this compound, such as 1-(N-ethylanilino)-3-phenoxyprop-2-yl acetate, have been conducted by Paterson-Jones (1975). These studies contribute to understanding the stability and degradation of similar structures in material science applications.
Antibacterial and Antifungal Properties
- Antimicrobial Activity : A study by Dahiya, Pathak, & Bhatt (2006) on derivatives of phenoxy acetic acid, closely related to this compound, demonstrated potent antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.
Photoredox Catalysis
- Photocatalysis Research : The use of N-hydroxyphthalimide, structurally similar to this compound, as a photoredox catalyst was explored by Yadav & Yadav (2016). This research opens avenues for novel synthesis methods in organic chemistry using light.
Mass Spectrometry and Alkylation Studies
- Alkylation and Mass Spectrometry : Research by Ackloo, Harrison, & Terlouw (2004) investigated the alkylation of N-methyl- and N-ethylaniline, which are structurally similar to the compound of interest. This study contributes to our understanding of chemical ionization and mass spectrometric analysis.
Propiedades
IUPAC Name |
3-methyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)18-9-8-16(4)13-19(18)21-11-10-20-17-7-5-6-15(3)12-17/h5-9,12-14,20H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINNIMXCDNOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=C(C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)
![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)

![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)


![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)
